N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Acetamide Formation: The final step involves the acylation of the indole derivative with 4-chlorophenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the cyano group.
N-(4-bromophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide: Has a bromine atom instead of chlorine.
N-(4-chlorophenyl)-2-(3-amino-1H-indol-1-yl)acetamide: Has an amino group instead of a cyano group.
Uniqueness
N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide is unique due to the presence of both the cyano group and the 4-chlorophenyl group, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H12ClN3O |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide |
InChI |
InChI=1S/C17H12ClN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22) |
InChI Key |
GHHOEBBHVPFWCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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